delta-Tocotrienol
Description
Properties
IUPAC Name |
(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODADKLYLWWCHNB-LDYBVBFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180288 | |
| Record name | delta-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25612-59-3 | |
| Record name | δ-Tocotrienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Tocotrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-TOCOTRIENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SRB74OWSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Challenges in Natural Extraction
-
Low Yield : this compound’s scarcity in natural matrices requires processing large biomass volumes.
-
Co-elution Issues : Overlapping peaks with gamma-tocotrienol and tocopherols complicate purification.
-
Oxidative Degradation : Light and heat exposure during extraction necessitates inert atmospheres and antioxidant additives.
Microbial Biosynthesis via Engineered Saccharomyces cerevisiae
Recent advances in metabolic engineering enable microbial production of this compound. A 2023 study reconstructed the biosynthetic pathway in S. cerevisiae by integrating genes for homogentisate phytyltransferase (HPT) and tocopherol cyclase (TC). Modular optimization of precursor supply (e.g., geranylgeranyl pyrophosphate) and downregulation of competing pathways increased titers to 73.45 mg/L. Secretion was enhanced 3.3-fold (241.7 mg/L) via extracellular cyclodextrin complexation and overexpression of the transcription factor PDR1, which upregulates efflux transporters.
Table 1: Key Engineering Strategies in Microbial Production
| Intervention | Titer (mg/L) | Secretion Efficiency |
|---|---|---|
| Pathway modularization | 73.45 | <5% |
| + 2-HP-β-cyclodextrin | 158.2 | 22.1% |
| + PDR1 overexpression | 241.7 | 30.4% |
| + Olive oil extractant | 181.12* | 85.6% |
| *Extracellular titer. |
Chemical Synthesis and Side-Chain Modification
This compound’s structural complexity necessitates multi-step synthesis. A 2016 route utilized oxidative olefin cleavage of natural this compound to generate a chroman aldehyde intermediate, which was coupled with citronellol-derived segments via Horner-Wadsworth-Emmons olefination. This 8-step process achieved 24% overall yield while preserving the C-2 stereocenter. Recent efforts focus on simplifying side-chain functionalization; for example, catalytic asymmetric hydrogenation introduces chirality without costly resolving agents.
Purification and Analytical Validation
Post-synthesis purification employs simulated moving bed (SMB) chromatography, which separates this compound from alpha/gamma analogs using C-18 adsorbents and ethanol-water gradients. SMB increases throughput by 40% compared to batch HPLC. Purity validation combines GC-MS for side-chain analysis and ¹H NMR for chromanol ring integrity. this compound’s identity is confirmed via retention time (HPLC: 12.7 min) and UV spectra (λmax = 294 nm).
Industrial Scalability and Economic Considerations
While microbial systems offer sustainability, current titers (≤250 mg/L) remain insufficient for commercial viability . Plant extraction, though established, faces sustainability critiques due to land-use conflicts. Emerging technologies like cell-free enzymatic synthesis and continuous-flow chemistry may reduce costs by bypassing cell viability constraints.
Chemical Reactions Analysis
Types of Reactions
Delta-tocotrienol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are less active but still possess some antioxidant properties.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Properties
Mechanisms of Action
Delta-tocotrienol exhibits potent anti-cancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancers.
Case Study: Breast Cancer
A recent Phase II clinical trial investigated the efficacy of this compound in combination with standard neoadjuvant therapy for patients with newly diagnosed breast cancer. While no significant differences in response rates were observed between the treatment groups, the study aimed to assess the potential enhancement of chemotherapy efficacy and reduction of side effects associated with this compound supplementation .
Table 1: Summary of Anti-Cancer Studies on this compound
Metabolic Benefits
Hepatoprotective Effects
this compound has been studied for its effects on liver health, particularly in patients with nonalcoholic fatty liver disease (NAFLD). A randomized, double-blind placebo-controlled trial demonstrated that this compound supplementation significantly improved biochemical markers associated with liver injury and steatosis. Key findings included reductions in fatty liver index, insulin resistance markers, and liver enzymes compared to placebo .
Table 2: Effects of this compound on Liver Health
| Parameter | This compound Group (n=35) | Placebo Group (n=36) | p-value |
|---|---|---|---|
| Fatty Liver Index | -8.52 | - | <0.001 |
| HOMA-IR | -0.37 | - | <0.001 |
| High Sensitivity C-Reactive Protein (hs-CRP) | -0.61 | - | <0.001 |
| Alanine Transaminase (ALT) | -8.86 | - | <0.001 |
| Aspartate Transaminase (AST) | -6.6 | - | <0.001 |
Radiation Protection
This compound has been identified as a potential radioprotector, which could mitigate radiation-induced damage when administered prior to exposure. Research indicates that it may enhance cellular resistance to radiation by modulating signal transduction pathways involved in cellular stress responses .
Case Study: Radioprotection Mechanisms
Studies have shown that this compound can act as a radioprotector by reducing oxidative stress and inflammation associated with radiation exposure. This property is particularly relevant for patients undergoing radiotherapy for cancer treatment, as it may help preserve normal tissue while allowing higher doses of radiation to target tumors more effectively .
Mechanism of Action
Delta-tocotrienol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound also modulates various molecular pathways, including the inhibition of HMG-CoA reductase, which is involved in cholesterol synthesis. This inhibition leads to reduced cholesterol levels and potential cardiovascular benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences and Bioavailability
- Tocotrienols vs. Tocopherols: Delta-tocotrienol’s unsaturated side chain enables superior cellular uptake compared to saturated-side-chain tocopherols. A randomized crossover study showed a novel gamma-delta tocotrienol formulation achieved 2.5-fold higher plasma concentration (Cmax = 2.1 µM) than traditional tocotrienol-rich fractions (TRF) .
- Among Tocotrienols: this compound exhibits higher stability and bioavailability than alpha- and gamma-tocotrienol in certain formulations. For instance, its plasma half-life (t1/2) extended to 4.3 hours versus 2.8 hours for gamma-tocotrienol .
Anticancer Activity
- Potency Against Cancer Cells: this compound demonstrated lower IC50 values (0.5–2.5 µM) compared to alpha- and gamma-tocotrienol (2.0–4.5 µM) in A549 lung and U87MG glioblastoma cells, meeting National Cancer Institute potency criteria (<4 µM) .
- Unique Mechanisms: this compound selectively inhibits DNA polymerase lambda (pol λ) at 18.4 µM, a target unaffected by other tocotrienols or tocopherols, disrupting DNA repair in cancer cells . It enhances cisplatin’s efficacy in non-small cell lung cancer (NSCLC) by downregulating Notch-1 and NF-κB pathways, reducing required cisplatin doses by 50% .
Anti-Inflammatory Effects
- This compound (1–5 µM) reduced IL-6 secretion by 40–60% in LPS-stimulated adipocytes, outperforming tart cherry anthocyanins (TCA) in combinatorial studies .
Hepatoprotective Effects
- In non-alcoholic steatohepatitis (NASH) patients, this compound and alpha-tocopherol both reduced liver fibrosis markers (e.g., collagen-1 by 30%). However, this compound’s additional anticancer properties may offer broader therapeutic benefits .
Cholesterol and Bone Health
- This compound suppresses HMG-CoA reductase (HMGCR) via ubiquitination and sterol regulatory element-binding protein (SREBP) inhibition, differing from gamma-tocotrienol, which primarily degrades HMGCR .
Key Research Findings
Clinical Relevance and Limitations
- Strengths: this compound’s multitarget effects (e.g., Notch-1, pol λ, HMGCR) position it as a candidate for adjuvant cancer therapy and metabolic disease management .
- Comparative data with other tocotrienols remain sparse, necessitating head-to-head trials.
Biological Activity
Delta-tocotrienol (δ-tocotrienol), a member of the vitamin E family, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the pharmacological potential of δ-tocotrienol, supported by various studies and clinical trials, while providing a comprehensive overview of its mechanisms of action, efficacy in different health conditions, and relevant case studies.
This compound exhibits several biological activities through various mechanisms:
- Anti-Cancer Activity : δ-Tocotrienol induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as NF-κB and P38. Studies have shown that it can inhibit cell proliferation and induce DNA fragmentation in cancer cells, making it a potential chemotherapeutic agent for cancers like breast, lung, and brain cancers .
- Anti-Inflammatory Effects : Research indicates that δ-tocotrienol can modulate inflammatory responses by downregulating pro-inflammatory cytokines and reducing oxidative stress markers. It has been shown to improve antioxidative status and decrease C-reactive protein levels in clinical settings .
- Neuroprotective Properties : δ-Tocotrienol has been observed to protect neuronal cells from oxidative damage and apoptosis, suggesting its potential role in neurodegenerative diseases .
Clinical Studies
Several clinical trials have investigated the effects of δ-tocotrienol on various health conditions:
- Breast Cancer Treatment : A phase II trial evaluated the effectiveness of δ-tocotrienol combined with standard neoadjuvant chemotherapy in women with breast cancer. The study found no significant difference in treatment response rates between the two groups, suggesting that while δ-tocotrienol may not enhance chemotherapy efficacy, its safety profile remains favorable .
- Non-Alcoholic Fatty Liver Disease (NAFLD) : In a randomized controlled trial involving patients with NAFLD, δ-tocotrienol supplementation resulted in significant improvements in biochemical markers of liver injury and steatosis after 24 weeks. Key outcomes included reductions in fatty liver index (FLI) and liver enzymes (ALT and AST), indicating potential therapeutic benefits for liver health .
- Cardiovascular Health : A study involving older adults with hypercholesterolemia demonstrated that δ-tocotrienol supplementation led to significant reductions in cholesterol levels and inflammatory markers. Optimal results were observed at a daily dose of 250 mg, highlighting its potential role in cardiovascular disease management .
Comparative Efficacy
The following table summarizes the comparative efficacy of δ-tocotrienol against other tocopherols and tocotrienols based on various studies:
| Tocotrienol Type | Cancer Cell Line | IC50 (µg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| Alpha-Tocotrienol | MDA-MB-231 | 90 | Apoptosis induction | |
| Gamma-Tocotrienol | MCF-7 | 30 | Apoptosis induction | |
| This compound | A549 | 70 | Apoptosis induction |
Case Study 1: Cancer Treatment
A patient with advanced lung cancer was administered δ-tocotrienol alongside standard chemotherapy. The treatment resulted in improved quality of life and reduced tumor burden over six months, although specific biomarkers were not significantly altered.
Case Study 2: Liver Health
In another case involving a patient with NAFLD, δ-tocotrienol supplementation led to marked improvements in liver function tests over a three-month period, supporting findings from larger clinical trials regarding its hepatoprotective effects.
Q & A
Q. What molecular mechanisms underlie delta-tocotrienol’s anticancer effects in non-small cell lung cancer (NSCLC)?
this compound inhibits NSCLC cell invasion and metastasis by suppressing NF-κB binding activity, downregulating Notch-1 signaling, and reducing MMP-9/uPA expression. Methodologically, researchers use in vitro models (e.g., A549 and H1299 cell lines) treated with this compound (10–40 μM) and analyze protein/gene expression via Western blot, real-time PCR, and gelatin zymography . Dose-dependent reductions in Notch-1, Hes-1, and MMP-9 activity are critical metrics.
Q. What experimental models are standard for studying this compound’s hepatoprotective and antitumor effects?
Hepatocarcinoma cell lines (e.g., HepG2) are commonly used to assess this compound’s induction of autophagy and apoptosis. Key assays include LC3-II immunoblotting (autophagy marker), caspase-3 activation (apoptosis), and mitochondrial membrane potential measurements. In vivo models often employ xenograft tumors in mice, with this compound administered orally (50–200 mg/kg/day) .
Q. How do researchers determine the optimal concentration range for this compound in cytotoxicity assays?
Dose-response curves are generated using cell viability assays (e.g., MTT or CCK-8) across a range of concentrations (5–80 μM). IC50 values are calculated, with NSCLC studies typically reporting efficacy at 20–40 μM . Parallel testing for β-actin expression ensures treatment specificity (i.e., non-toxic to normal cells).
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across cancer types be resolved?
Discrepancies may arise from tissue-specific signaling pathways (e.g., Notch-1 in NSCLC vs. autophagy in hepatocarcinoma). Researchers should conduct comparative studies using identical experimental conditions (e.g., concentration, exposure time) and validate findings with multi-omics approaches (transcriptomics/proteomics) to identify context-dependent mechanisms .
Q. What role does miR-34a play in mediating this compound’s anticancer effects?
this compound upregulates miR-34a, which directly targets Notch-1 mRNA, leading to reduced cell proliferation and invasiveness in NSCLC. Methodologically, miRNA microarrays and transfection with miR-34a inhibitors/mimics are used to confirm functional relationships. Dual-luciferase reporter assays validate miRNA-mRNA interactions .
Q. How should clinical trials be designed to evaluate this compound’s bioavailability and therapeutic synergy?
Phase I trials should prioritize pharmacokinetic profiling, using lipid-based formulations to enhance absorption. For combinatorial efficacy, preclinical studies can co-administer this compound with chemotherapeutics (e.g., cisplatin) and measure synergistic effects via Chou-Talalay analysis. Biomarkers like NF-κB activity or serum MMP-9 levels are critical endpoints .
Q. What statistical methods address variability in this compound’s cholesterol-modulating effects compared to other tocotrienols?
Mixed-effects models account for inter-study variability in lipid metabolism outcomes. Meta-analyses of randomized trials (e.g., this compound vs. gamma-tocotrienol) should adjust for baseline cholesterol levels and formulation differences. Note that this compound’s cholesterol effects are less pronounced than gamma’s, necessitating larger sample sizes .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analyses to test robustness of findings. For example, if this compound shows pro-apoptotic effects in NSCLC but not in breast cancer, compare baseline expression of Notch-1/Bcl-2 across cell types .
- Ethical Reporting : Disclose all conflicts of interest and funding sources, particularly in studies involving patented formulations .
- Reproducibility : Detailed protocols for animal studies (e.g., dosing, tumor measurement intervals) must align with ARRIVE guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
